Physical and chemical properties of 3,5-difluoro-4-(trifluoromethoxy)phenylboronic acid
Physical and chemical properties of 3,5-difluoro-4-(trifluoromethoxy)phenylboronic acid
An In-depth Technical Guide to 3,5-difluoro-4-(trifluoromethoxy)phenylboronic Acid: Properties, Reactivity, and Applications
Executive Summary
3,5-difluoro-4-(trifluoromethoxy)phenylboronic acid is a highly functionalized arylboronic acid that has emerged as a critical building block in modern synthetic chemistry, particularly within the fields of drug discovery and materials science. The strategic placement of two fluorine atoms and a trifluoromethoxy group on the phenyl ring imparts a unique combination of electronic and steric properties. These substituents significantly enhance the Lewis acidity of the boronic acid moiety and modulate the physicochemical characteristics of resulting molecules, such as metabolic stability, lipophilicity, and binding affinity.[1][2] This guide provides a comprehensive technical overview of its core physical and chemical properties, spectroscopic profile, reactivity—with a focus on the Suzuki-Miyaura cross-coupling reaction—and essential safety and handling protocols. It is intended for researchers, chemists, and drug development professionals who utilize advanced fluorinated intermediates.
Introduction: The Strategic Role of Fluorine in Arylboronic Acids
Fluorinated arylboronic acids are a cornerstone of contemporary organic synthesis, prized for their ability to introduce fluorine-containing motifs into complex molecular architectures.[1][3] The incorporation of fluorine, a highly electronegative atom, or fluorine-containing groups like trifluoromethoxy (-OCF3), is a well-established strategy in medicinal chemistry to fine-tune a drug candidate's properties.[2] The -OCF3 group, in particular, is a lipophilic hydrogen bond acceptor that can enhance metabolic stability and cell membrane permeability.
3,5-difluoro-4-(trifluoromethoxy)phenylboronic acid capitalizes on these benefits. The presence of three distinct electron-withdrawing entities—two fluoro groups and a trifluoromethoxy group—creates a highly electron-deficient aromatic ring. This electronic nature dictates its reactivity, making it an exceptionally potent component in palladium-catalyzed cross-coupling reactions while also presenting unique challenges, such as a predisposition to protodeboronation under certain conditions.[4]
Core Physicochemical Properties
The utility of a synthetic building block begins with a thorough understanding of its fundamental properties.
Structure and Identification
A summary of the key identifiers for 3,5-difluoro-4-(trifluoromethoxy)phenylboronic acid is presented below.
| Property | Value | Source(s) |
| Chemical Name | 3,5-difluoro-4-(trifluoromethoxy)phenylboronic acid | |
| CAS Number | 220943-57-7 | |
| Molecular Formula | C₇H₄BF₅O₃ | [5] |
| Molecular Weight | 241.91 g/mol | [5] |
| InChI | 1S/C7H4BF5O3/c9-4-1-3(8(14)15)2-5(10)6(4)16-7(11,12)13/h1-2,14-15H | |
| InChIKey | FHNKCNRVDBWLJQ-UHFFFAOYSA-N | |
| Canonical SMILES | B(C1=CC(=C(C(=C1)F)OC(F)(F)F)F)(O)O |
Physical Characteristics
| Property | Description | Source(s) |
| Appearance | Typically a white to off-white solid or crystalline powder. | [6][7] |
| Melting Point | Data not consistently available in public literature; may vary based on purity and anhydride content. Experimental determination is recommended. | [8] |
| Solubility | Generally soluble in polar organic solvents such as methanol, acetone, and THF. Sparingly soluble in water and nonpolar hydrocarbon solvents. | |
| pKa | The exact pKa is not published, but it is expected to be significantly lower than that of unsubstituted phenylboronic acid (pKa ≈ 8.8).[1] The strong inductive electron-withdrawing effects of the two fluorine atoms and the trifluoromethoxy group increase the Lewis acidity of the boron center, thereby lowering the pKa.[1][3] |
Spectroscopic and Analytical Characterization
A multi-technique approach is essential for verifying the identity and purity of 3,5-difluoro-4-(trifluoromethoxy)phenylboronic acid.
Analytical Workflow Diagram
Caption: General workflow for the analytical characterization of the boronic acid.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR : The spectrum will show signals in the aromatic region corresponding to the two protons on the phenyl ring. The B(OH)₂ protons will appear as a broad singlet, which can exchange with D₂O.[1]
-
¹³C NMR : The spectrum is characterized by a quartet for the -OCF₃ carbon due to coupling with the three fluorine atoms (¹JCF), typically around 255 Hz.[1] Other aromatic carbon signals will show coupling to the directly attached and neighboring fluorine atoms.
-
¹⁹F NMR : This is a highly informative spectrum. Two distinct signals are expected: one for the two equivalent aromatic fluorine atoms and a second for the trifluoromethoxy group. Long-range couplings to aromatic protons may be observed.[1]
-
¹¹B NMR : A single, broad signal is expected, with a chemical shift typical for a tricoordinate boronic acid species.[1]
-
-
Infrared (IR) Spectroscopy : Key vibrational bands include a broad O-H stretch (around 3200-3500 cm⁻¹) for the boronic acid hydroxyls, a strong B-O stretch (around 1350 cm⁻¹), strong C-F stretches for both the Ar-F and -OCF₃ groups (in the 1100-1300 cm⁻¹ region), and characteristic aromatic C=C and C-H vibrations.[9]
-
Mass Spectrometry (MS) : Liquid Chromatography-Mass Spectrometry (LC-MS) is commonly used for purity analysis and identification.[10] In negative ion mode, the deprotonated molecular ion [M-H]⁻ would be a prominent peak. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.
Chemical Reactivity and Synthetic Applications
Lewis Acidity and Stability
The electron-deficient nature of the aromatic ring significantly enhances the Lewis acidity of the boron atom. This property can be advantageous for certain catalytic cycles but also requires careful consideration of reaction conditions. Like other boronic acids, this compound exists in equilibrium with its cyclic anhydride, the corresponding boroxine, particularly upon heating or under dehydrating conditions.[11] For consistent reactivity, it is crucial to use the compound as supplied or to be aware of the potential for anhydride formation.
The Suzuki-Miyaura Cross-Coupling Reaction
The primary application of 3,5-difluoro-4-(trifluoromethoxy)phenylboronic acid is as a coupling partner in the Suzuki-Miyaura reaction.[12] This palladium-catalyzed reaction is a powerful method for forming C-C bonds, enabling the synthesis of complex biaryl structures that are prevalent in pharmaceuticals.[4][13]
Causality in Reactivity : The electron-withdrawing groups on the boronic acid serve a dual purpose. They can accelerate the rate-limiting transmetalation step in the catalytic cycle. However, this same electron deficiency makes the C-B bond more susceptible to cleavage by protons, a side reaction known as protodeboronation .[4] This competing pathway is particularly relevant under strongly basic or aqueous conditions and can lower the yield of the desired coupled product. Therefore, the choice of base, solvent, and temperature is critical to favor the cross-coupling pathway.
Generalized Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a robust starting point for the coupling of 3,5-difluoro-4-(trifluoromethoxy)phenylboronic acid with a generic aryl bromide. Optimization may be required for specific substrates.
-
Reagent Preparation : In a reaction vessel (e.g., a Schlenk tube or microwave vial), combine the aryl bromide (1.0 equiv.), 3,5-difluoro-4-(trifluoromethoxy)phenylboronic acid (1.2-1.5 equiv.), and a suitable base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 equiv.).
-
Inert Atmosphere : Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) for three cycles. This is critical to prevent degradation of the palladium catalyst.
-
Catalyst Addition : Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%) and, if necessary, a supporting ligand (e.g., SPhos, XPhos).
-
Solvent Addition : Add a degassed solvent system (e.g., a mixture of 1,4-dioxane and water, or toluene). The choice of solvent is crucial for balancing reagent solubility and minimizing side reactions.
-
Reaction : Heat the mixture with vigorous stirring to the target temperature (typically 80-110 °C). Monitor the reaction progress by TLC or LC-MS.
-
Workup : Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine to remove the inorganic base and salts.
-
Purification : Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. The crude product is then purified, typically by silica gel column chromatography.
Suzuki-Miyaura Reaction Workflow
Caption: A step-by-step workflow for a typical Suzuki-Miyaura cross-coupling reaction.
Handling, Storage, and Safety
Proper handling and storage are paramount to ensure user safety and maintain the chemical integrity of the reagent.
GHS Hazard Information
While a specific, universally adopted GHS classification for this exact compound is not available, data from structurally similar fluorinated arylboronic acids suggest the following hazards should be anticipated.[14][15]
| Pictogram | Hazard Class | Statement Code(s) | Precautionary Statement(s) |
|
| Acute Toxicity (Oral, Dermal, Inhalation) | H302, H312, H332 | P261, P264, P270, P280 |
| Skin Irritation | H315 | P302+P352 | |
| Eye Irritation | H319 | P305+P351+P338 |
-
P261 : Avoid breathing dust.
-
P264 : Wash skin thoroughly after handling.
-
P270 : Do not eat, drink or smoke when using this product.
-
P280 : Wear protective gloves/protective clothing/eye protection/face protection.
-
P302+P352 : IF ON SKIN: Wash with plenty of water.
-
P305+P351+P338 : IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Safe Handling and Personal Protective Equipment (PPE)
-
Engineering Controls : Handle this compound in a well-ventilated chemical fume hood to minimize inhalation exposure.
-
Personal Protective Equipment :
Storage and Disposal
-
Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.[16] For long-term stability and to prevent dehydration to the boroxine, storage at 2-8°C under an inert atmosphere is recommended.
-
Disposal : Dispose of waste material in accordance with local, regional, and national regulations. Do not allow it to enter the sewer system.
Conclusion
3,5-difluoro-4-(trifluoromethoxy)phenylboronic acid is a sophisticated and powerful reagent for modern organic synthesis. Its highly electron-deficient character, a direct result of its unique substitution pattern, makes it an excellent substrate for Suzuki-Miyaura cross-coupling reactions, enabling the construction of novel molecular entities for pharmaceutical and materials applications. A thorough understanding of its properties, reactivity profile, and handling requirements is essential for its safe and effective use. As the demand for complex, fluorinated molecules continues to grow, the importance of this versatile building block in the chemist's toolkit is set to increase.
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